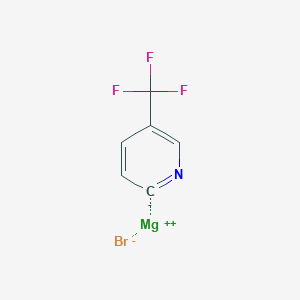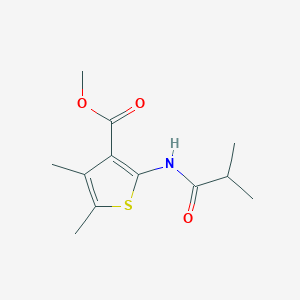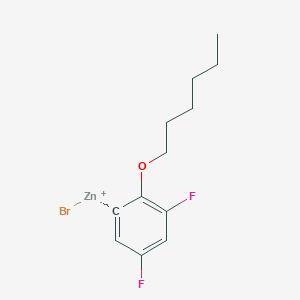
3,5-Difluoro-2-n-hexyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-2-N-hexyloxyphenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds with high efficiency and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-2-N-hexyloxyphenylzinc bromide typically involves the reaction of 3,5-difluoro-2-N-hexyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Difluoro-2-N-hexyloxybromobenzene+Zn→3,5-Difluoro-2-N-hexyloxyphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of organozinc compounds like this compound is often performed using continuous flow reactors. These reactors offer enhanced control over reaction parameters, improved safety, and scalability. The continuous flow method also allows for better heat and mass transfer, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-N-hexyloxyphenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It is commonly used in the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves the use of palladium or nickel catalysts and proceeds under mild conditions. The general reaction scheme is:
3,5-Difluoro-2-N-hexyloxyphenylzinc bromide+R-X→3,5-Difluoro-2-N-hexyloxyphenyl-R+ZnX2
where R-X is an organic halide.
Major Products
The major products of these reactions are substituted aromatic compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
3,5-Difluoro-2-N-hexyloxyphenylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,5-difluoro-2-N-hexyloxyphenylzinc bromide in cross-coupling reactions involves the formation of a transient organometallic intermediate. This intermediate facilitates the transfer of the organic group to the target molecule, forming a new carbon-carbon bond. The process is typically catalyzed by palladium or nickel complexes, which undergo oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylzinc bromide
- 2-N-Hexyloxyphenylzinc bromide
- 3,5-Difluoro-4-methoxyphenylzinc bromide
Uniqueness
3,5-Difluoro-2-N-hexyloxyphenylzinc bromide is unique due to the presence of both fluorine and hexyloxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in cross-coupling reactions compared to similar compounds .
Properties
Molecular Formula |
C12H15BrF2OZn |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
bromozinc(1+);2,4-difluoro-1-hexoxybenzene-6-ide |
InChI |
InChI=1S/C12H15F2O.BrH.Zn/c1-2-3-4-5-8-15-12-7-6-10(13)9-11(12)14;;/h6,9H,2-5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FDHXQNJCDBZKBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



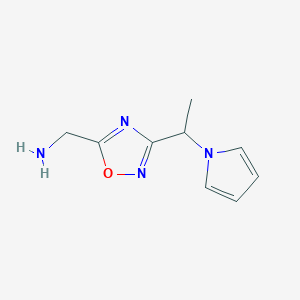
![2-(Ethylamino)-6,8-dioxaspiro[3.5]nonan-7-one](/img/structure/B14875648.png)
![4-[(N-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14875650.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B14875661.png)

![4-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875668.png)
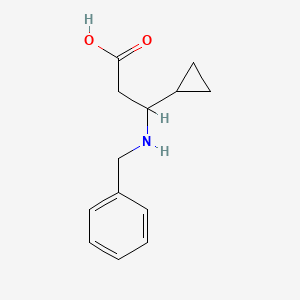
![1-(2-Iodophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14875677.png)
![3-Oxabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B14875679.png)
